molecular formula C9H14O3 B13338972 Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate

Cat. No.: B13338972
M. Wt: 170.21 g/mol
InChI Key: MAXFDPZMEUDXFY-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate is an organic compound with the molecular formula C9H14O3 It is a derivative of pyran, a six-membered oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate can be synthesized through the reaction of 3,4-dihydro-2H-pyran with ethyl 2-hydroxyacetate in the presence of an acid catalyst such as p-toluenesulfonic acid (TsOH). The reaction is typically carried out in toluene at room temperature overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid, which can then participate in further biochemical reactions. The pyran ring can also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate
  • 5,6-Dihydro-2H-pyran-2-one
  • 2-Methyl-5,6-dihydro-2H-pyran

Uniqueness

Ethyl 2-(5,6-dihydro-2H-pyran-3-yl)acetate is unique due to its specific structural features, such as the position of the ethyl ester group and the dihydropyran ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-(3,6-dihydro-2H-pyran-5-yl)acetate

InChI

InChI=1S/C9H14O3/c1-2-12-9(10)6-8-4-3-5-11-7-8/h4H,2-3,5-7H2,1H3

InChI Key

MAXFDPZMEUDXFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCCOC1

Origin of Product

United States

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